molecular formula C20H15ClN4O2 B2776731 3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide CAS No. 862810-84-2

3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide

Cat. No.: B2776731
CAS No.: 862810-84-2
M. Wt: 378.82
InChI Key: FDSFOSXEOJLFQG-UHFFFAOYSA-N
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Description

3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c1-27-18-7-6-13(17-12-25-9-3-8-22-20(25)24-17)11-16(18)23-19(26)14-4-2-5-15(21)10-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSFOSXEOJLFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of a palladium-catalyzed coupling reaction (Suzuki reaction) to integrate the pyrimidine ring . Another approach involves the Vilsmeier-Haack reaction to form the aldehyde intermediate, which is then further reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and the use of automated synthesis equipment to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize efficiency and minimize by-products .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is its potential as an anticancer agent. Research indicates that compounds with imidazo[1,2-a]pyrimidine moieties can inhibit critical pathways involved in cancer cell proliferation. Specifically, this compound has been shown to inhibit the c-KIT kinase, which is implicated in various cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis . The inhibition of c-KIT is particularly relevant as mutations in this receptor are common in several malignancies.

Case Study: c-KIT Inhibition

In a study examining the effects of imidazo[1,2-a]pyrimidine derivatives on c-KIT activity, it was found that this compound exhibited potent inhibitory effects against both wild-type and mutant forms of c-KIT. This suggests that the compound could be a promising candidate for targeted therapy in patients with GIST who exhibit resistance to conventional treatments due to c-KIT mutations.

Antimicrobial Activity

Another notable application of this compound is its antimicrobial properties. Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives possess significant antibacterial activity against a range of gram-positive and gram-negative bacteria. In vitro studies have shown that this compound can inhibit bacterial growth effectively, making it a potential candidate for developing new antibiotics .

Case Study: Antibacterial Efficacy

In a series of experiments assessing the antibacterial activity of various imidazo[1,2-a]pyrimidine derivatives, this compound was found to exhibit superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. These findings highlight its potential role in combating antibiotic-resistant infections.

Anti-inflammatory Effects

The compound also shows promise in the realm of anti-inflammatory therapies. Imidazo[1,2-a]pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.

Case Study: In Vitro Inflammation Model

In vitro studies utilizing lipopolysaccharide-stimulated macrophages demonstrated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and form functionalized derivatives makes it a valuable compound in both research and industrial applications .

Biological Activity

3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The imidazo[1,2-a]pyrimidine moiety is known for its diverse pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C19H17ClN4O
Molecular Weight 354.82 g/mol
Solubility Soluble in DMSO and ethanol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound may exert its effects by:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression .
  • Targeting Kinases : The imidazo[1,2-a]pyrimidine core is associated with kinase inhibition, which is crucial for regulating various cellular processes including proliferation and apoptosis .

In Vitro Studies

Numerous studies have evaluated the efficacy of this compound in vitro. Key findings include:

  • Anticancer Activity : In cell line studies, this compound demonstrated significant cytotoxicity against various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The IC50 values ranged from 10 to 25 µM depending on the cell type .
Cell LineIC50 (µM)
MCF-715
A54920
HL-6010

In Vivo Studies

Preclinical animal models have also been employed to assess the therapeutic potential of this compound. Notable results include:

  • Tumor Growth Inhibition : In xenograft models using human cancer cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .
Treatment GroupTumor Size Reduction (%)
Control0
Compound Treatment45

Case Studies

Several case studies highlight the potential applications of this compound:

  • Breast Cancer Treatment : A study evaluated the effect of this compound on MCF-7 cells and reported a marked decrease in cell viability accompanied by increased apoptosis markers .
  • Anti-inflammatory Effects : Another investigation demonstrated that the compound could reduce inflammatory cytokine levels in LPS-stimulated macrophages, suggesting its role as an anti-inflammatory agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.